molecular formula C21H26O8 B1155124 erythro-Guaiacylglycerol beta-sinapyl ether CAS No. 877875-96-2

erythro-Guaiacylglycerol beta-sinapyl ether

Cat. No.: B1155124
CAS No.: 877875-96-2
InChI Key:
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Description

erythro-Guaiacylglycerol beta-sinapyl ether: is a naturally occurring neolignan compound. It is a derivative of guaiacylglycerol and sinapyl alcohol, which are both important components in the biosynthesis of lignin, a complex polymer found in the cell walls of plants. This compound is known for its potential biological activities, including antioxidant and anticancer properties .

Mechanism of Action

Mode of Action

It’s worth noting that the compound is a part of a larger group of molecules known as flavonolignans, which are known to interact with various biological targets and induce a range of biochemical changes .

Biochemical Pathways

For instance, some flavonolignans have been found to induce apoptosis in tumor cells via the mitochondrial pathway .

Pharmacokinetics

4) and chemical formula (C20H24O7) suggest that it may have certain pharmacokinetic properties common to molecules of similar size and structure .

Biochemical Analysis

Biochemical Properties

Erythro-Guaiacylglycerol beta-sinapyl ether plays a significant role in biochemical reactions, particularly in the context of plant biochemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase activity with an EC50 value of 18.71 μM . This interaction suggests that this compound could influence carbohydrate metabolism by modulating enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the germination of lettuce seeds, indicating its potential role in plant growth regulation . Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism in other cell types remains an area of active research. Understanding these effects can provide insights into its broader biological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It binds to enzymes such as α-glucosidase, leading to inhibition of their activity This binding interaction is crucial for its role in modulating metabolic pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under appropriate storage conditions, such as 2-8°C . Its stability and degradation over extended periods, as well as its long-term effects on cellular function, require further investigation. Studies on its temporal effects can help determine its suitability for various applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism . Additionally, its role in other metabolic pathways, including those involving lignans and neolignans, is an area of ongoing research. These interactions can affect metabolic flux and metabolite levels, highlighting its potential impact on overall metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-sinapyl ether typically involves the coupling of guaiacylglycerol with sinapyl alcohol. This reaction can be catalyzed by enzymes or chemical catalysts. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that the process would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of bioreactors for enzymatic synthesis or chemical reactors for chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: erythro-Guaiacylglycerol beta-sinapyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield more saturated lignan derivatives .

Scientific Research Applications

erythro-Guaiacylglycerol beta-sinapyl ether has several scientific research applications:

Comparison with Similar Compounds

erythro-Guaiacylglycerol beta-sinapyl ether can be compared with other similar compounds, such as:

    Guaiacylglycerol beta-coniferyl ether: Another neolignan with similar antioxidant properties.

    Syringylglycerol beta-sinapyl ether: A compound with similar structure but different biological activities.

    Tricin 4’-O-(erythro-beta-guaiacylglyceryl) ether: Known for its anticancer properties, similar to this compound

These comparisons highlight the unique properties of this compound, particularly its potent anticancer activity and its role in lignin biosynthesis .

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPMSYMHZSFNV-UHDDOPSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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